molecular formula C13H15NO2 B12441434 2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

Cat. No.: B12441434
M. Wt: 217.26 g/mol
InChI Key: MDCLUOZRMACKIH-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with an ethyl group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the condensation of 2-ethylbenzaldehyde with a pyrrolidinone derivative. One common method is the reaction of 2-ethylbenzaldehyde with 2-pyrrolidinone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group or the pyrrolidinone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzoic acid.

    Reduction: 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A nootropic drug with a similar pyrrolidinone structure.

    Levetiracetam: An antiepileptic drug that also contains a pyrrolidinone ring.

    Phenylpiracetam: A phenyl-substituted analog of piracetam with enhanced activity.

Uniqueness

2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to the presence of both an ethyl group and a benzaldehyde moiety, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a pyrrolidine ring. The structural formula can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that benzaldehyde derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains, such as Staphylococcus aureus and Bacillus anthracis .

Bacterial Strain MIC (mg/mL) Effect of Benzaldehyde
Staphylococcus aureus8.0Reduced MIC when combined with norfloxacin
Bacillus anthracis850Significant antimicrobial activity
Pantoea conspicua1060Enhanced susceptibility to antibiotics

Cytotoxicity and Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that certain derivatives of benzaldehyde can induce apoptosis in cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines .

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2 ± 13.0Cytotoxic effects observed

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : Interactions with bacterial membranes leading to increased permeability.
  • Inhibition of Efflux Pumps : Modulation of antibiotic resistance mechanisms in bacteria .
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

Study on Antibacterial Modulation

A case study evaluated the effect of benzaldehyde on antibiotic efficacy against resistant strains of bacteria. The study found that when combined with norfloxacin, the MIC was significantly reduced, indicating a potentiation effect . This suggests a potential role for benzaldehyde derivatives in overcoming antibiotic resistance.

Anticancer Activity Assessment

Another study focused on the anticancer properties of benzaldehyde derivatives, revealing their capacity to inhibit tumor growth in vivo. The results showed significant tumor suppression in treated mice compared to controls .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H15NO2/c1-2-10-8-12(6-5-11(10)9-15)14-7-3-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3

InChI Key

MDCLUOZRMACKIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCCC2=O)C=O

Origin of Product

United States

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